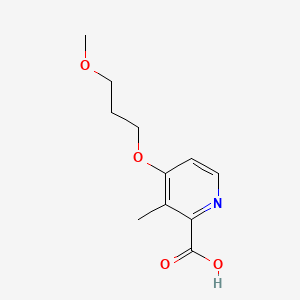

4-(3-Methoxypropoxy)-3-methylpicolinic acid

Description

Properties

IUPAC Name |

4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPXRWCGOJAPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thioether Precursor

The synthesis begins with the preparation of 2-[[(4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, a thioether intermediate. This step involves the reaction of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercapto-5-methoxybenzimidazole in ethyl acetate under alkaline conditions. Sodium hydroxide (50 g in 200 mL water) facilitates the nucleophilic substitution at 50–55°C, achieving >95% conversion in 1 hour. The crude product is isolated via aqueous workup and solvent extraction, with yields ranging from 74% to 94.5% depending on crystallization solvents (toluene or isopropyl alcohol).

Oxidation to Sulfinyl Derivatives

The thioether intermediate undergoes oxidation to form the sulfinyl group, a critical step for biological activity. Two primary oxidants are employed:

Cumene Hydroperoxide with Titanium Catalysts

Titanium(IV) isopropoxide and D-(-)-diethyl tartrate form a chiral complex that directs enantioselective oxidation. In a representative procedure, cumene hydroperoxide (78 g) is added to a toluene solution of the thioether at 5–10°C, followed by stirring for 3–4 hours. Methanolic potassium hydroxide precipitates the product, yielding 74–79% with >99.9% enantiomeric excess.

Hydrogen Peroxide with Molybdenum Catalysts

A cost-effective alternative uses 35% hydrogen peroxide and sodium molybdate in methanol-water mixtures. At 0–5°C, the reaction achieves 91–92% yield and 98% HPLC purity within 2 hours, minimizing overoxidation to sulfone byproducts (<0.15%).

Catalytic Asymmetric Synthesis

Titanium-Tartrate Complex-Mediated Oxidation

This method employs titanium isopropoxide (2.08 g, 0.0073 mol) and L-(+)-diethyl tartrate (3.12 g, 0.015 mol) to form a chiral catalyst. The thioether (25 g, 0.0759 mol) reacts with cumene hydroperoxide (17.32 g, 0.0797 mol) at 25–35°C, producing 17.0 g (68%) of the sulfinyl derivative with 99% enantiomeric excess. The use of diisopropylethylamine (0.91 g, 7.01 mmol) enhances reaction kinetics by stabilizing the transition state.

Molybdenyl Acetylacetonate Systems

Molybdenyl acetylacetonate (Mo(acac)₂, 0.09 g) in methanol enables rapid oxidation at 0–5°C. After 3 hours, the product is isolated via aqueous workup, yielding 91–92% with >98% HPLC purity. This method is preferred for large-scale production due to shorter reaction times and lower catalyst costs.

Purification and Crystallization Strategies

Solvent-Based Crystallization

Crude 4-(3-methoxypropoxy)-3-methylpicolinic acid derivatives are purified using toluene or isopropyl alcohol. Toluene recrystallization (15 mL per 3 g crude) increases purity from 97% to 99.1% with 94.5% recovery. Isopropyl alcohol (20 mL per 5 g crude) achieves similar purity (99.1%) but slightly lower yields (91.0%) due to higher solubility of impurities.

pH-Controlled Precipitation

Adjusting the pH to 7.5–8.0 with acetic acid during aqueous workup removes residual catalysts and byproducts. For example, dichloromethane extraction followed by pH adjustment reduces sulfone content from 2.36% to <0.2%.

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Yield (%) | Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Titanium-Tartrate | Ti(OiPr)₄ + DET | 74–79 | 99.7 | >99.9 |

| Molybdenum-Peroxide | Mo(acac)₂ + H₂O₂ | 91–92 | 98.0 | 99.9 |

| Tungstate-Peroxide | Na₂WO₄ + H₂O₂ | 91 | 95.0 | 99.5 |

Mechanistic Insights and Side Reactions

Oxidation Pathways

The oxidation of thioethers proceeds via a radical mechanism in the presence of molybdenum catalysts, where hydrogen peroxide generates peroxo intermediates that abstract sulfur-bound hydrogen. Titanium-tartrate systems follow a Lewis acid-mediated pathway, with the tartrate ligand inducing chirality through hydrogen bonding.

Sulfone Formation

Overoxidation to sulfones is minimized by maintaining low temperatures (0–10°C) and stoichiometric control of peroxides. Sodium thiosulfate (11 g in 11 mL water) quenches excess oxidants, reducing sulfone content from 2.36% to <0.2%.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypropoxy)-3-methylpicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypropoxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxypropoxy)-3-methylpicolinic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in studies investigating the role of picolinic acid derivatives in biological systems, including their potential as metal chelators and enzyme inhibitors.

Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)-3-methylpicolinic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can act as a ligand for metal ions, forming stable complexes that can modulate the activity of metalloenzymes.

Pathways Involved: It may influence pathways related to metal ion homeostasis and enzyme regulation, potentially affecting processes such as neurotransmission and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3-methoxypropoxy side chain. Below is a comparison with closely related picolinic acid derivatives:

Key Observations :

- Substituent Influence : The 3-methoxypropoxy group in the target compound enhances lipophilicity (predicted log P ~2.5) compared to simpler analogues like 3-methylpicolinic acid (log P ~1.2) . This may improve membrane permeability but reduce aqueous solubility.

- Synthetic Efficiency : The target compound is synthesized with yields up to 92% via multi-step reactions involving sulfonylation and sodium salt formation , whereas simpler derivatives like 3-methylpicolinic acid are produced via enzymatic cleavage with lower yields (25%) .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Key Findings :

- Bioavailability : The target compound’s higher log P suggests better lipid bilayer penetration than 3-methylpicolinic acid but may require formulation adjustments to address low solubility .

- Biological Activity: Unlike 3-methylpicolinic acid, which inhibits bacterial 2-aminophenol 1,6-dioxygenase , the target compound’s role as a Rabeprazole metabolite implies activity in gastric acid suppression .

Biological Activity

Overview

4-(3-Methoxypropoxy)-3-methylpicolinic acid, also known as Rabeprazole, is a chemical compound with the molecular formula C11H15NO4. It is a derivative of picolinic acid and is primarily recognized for its role as a proton pump inhibitor (PPI) in the treatment of various gastric conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target Enzyme : The primary target of this compound is the H+/K+ ATPase enzyme , located at the secretory surface of gastric parietal cells.

Mode of Action : As a selective and irreversible proton pump inhibitor, Rabeprazole suppresses gastric acid secretion by inhibiting this enzyme system. This action disrupts normal biochemical pathways in the stomach, leading to reduced gastric acid production, which is beneficial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Pharmacokinetics : Rabeprazole exhibits approximately 52% bioavailability , with peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound is metabolized in the liver primarily through the cytochrome P450 system, specifically CYP2C19 and CYP3A4 .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Gastric Acid Secretion Inhibition : Effective in reducing gastric acid secretion, making it useful for treating conditions exacerbated by excess stomach acid.

- Healing Rates : Clinical studies have shown that Rabeprazole significantly improves healing rates in patients with active duodenal ulcers compared to placebo .

Table 1: Summary of Biological Effects

| Biological Activity | Effect | Reference |

|---|---|---|

| Gastric Acid Secretion | Inhibition of H+/K+ ATPase | |

| Healing Rates in Ulcers | Higher healing rates (83% vs 73%) | |

| Pharmacokinetics | Bioavailability ~52% |

Case Studies and Research Findings

- Clinical Efficacy : In a randomized controlled trial involving patients with active duodenal ulcers, Rabeprazole demonstrated a statistically significant improvement in healing rates compared to other PPIs. The study reported healing rates of 83% for Rabeprazole versus 73% for the control group at four weeks .

- Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that derivatives of picolinic acid, including Rabeprazole, interact favorably with various biological targets, suggesting potential applications beyond gastric conditions, such as anti-inflammatory effects .

- Comparative Studies : A comparative analysis of different PPIs highlighted Rabeprazole's superior efficacy in managing symptoms related to GERD and its faster onset of action compared to other agents like omeprazole and lansoprazole .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(3-Methoxypropoxy)-3-methylpicolinic acid, and how can yield optimization be approached?

- Methodology : Start with a picolinic acid scaffold (e.g., 3-methylpicolinic acid, CAS 367-21-2361 ) and introduce the 3-methoxypropoxy group via nucleophilic substitution or coupling reactions. Optimization can involve adjusting reaction temperatures, catalysts (e.g., palladium for cross-coupling), and protecting group strategies. Monitor intermediates using HPLC and GC-MS for purity tracking, as demonstrated in analogous picolinic acid syntheses .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- UV-Vis and NMR : Compare spectral data with structurally related compounds like [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol (CAS 120014-07-5 ).

- GC-MS : Derivatize the compound (e.g., methyl ester formation) and match fragmentation patterns to reference libraries, as done for 3-methylpicolinic acid derivatives .

- HPLC : Use reverse-phase columns with retention time alignment against authenticated standards .

Q. How can researchers ensure batch-to-batch consistency during synthesis?

- Methodology : Implement rigorous quality control protocols:

- Purity assays : Use HPLC with UV detection (≥97% purity threshold, as in GLPBIO’s standards ).

- Elemental analysis : Verify stoichiometry of C, H, N.

- Stability testing : Monitor degradation under varying pH/temperature conditions using accelerated stability studies.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Reproducibility checks : Validate assay conditions (e.g., enzyme concentrations, buffer systems) across labs.

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Structural analogs : Compare activity trends with compounds like 4-methoxypicolinic acid (CAS 123811-74-5 ) to isolate substituent effects.

Q. How do electronic properties of this compound influence its reactivity in medicinal chemistry applications?

- Methodology : Perform DFT calculations to map:

- Electrophilicity indices : Compare with 3-methylpicolinic acid and 4-phenylpicolinic acid, where global reactivity indexes (hardness, chemical potential) predict nucleophilic behavior .

- Solvent effects : Simulate aqueous vs. gas-phase conformations to model bioavailability .

Q. What experimental designs are suitable for studying enzyme inhibition or receptor binding mechanisms involving this compound?

- Methodology :

- Kinetic assays : Use steady-state kinetics with purified enzymes (e.g., aminophenol dioxygenases ) and varying substrate/inhibitor concentrations.

- Isothermal titration calorimetry (ITC) : Quantify binding affinities for receptor interactions.

- Molecular docking : Leverage crystallographic data of related picolinic acid-enzyme complexes to predict binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.